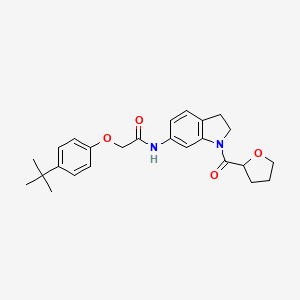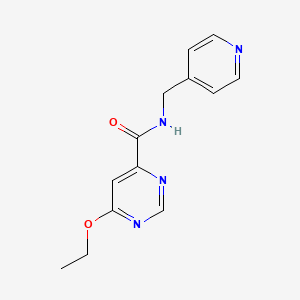
6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C12H12N4O2 . It is a type of pyrimidine derivative .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, can be achieved through various methods. One such method involves the reaction of amidines, styrene, and N, N -dimethylformamide (DMF) by a palladium-catalyzed oxidative process . Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyridine ring via a methylene bridge. An ethoxy group is attached to the 6-position of the pyrimidine ring, and a carboxamide group is attached to the 4-position .Chemical Reactions Analysis
Pyrimidine compounds, including “this compound”, are known to undergo various chemical reactions. These reactions are of great interest in the field of organic synthesis due to their various chemical and biological applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H12N4O2), structure, and classification .Scientific Research Applications
Microwave-mediated Synthesis
A study conducted by Eynde et al. (2001) presents a microwave-mediated, regioselective synthesis approach under solvent-free conditions, showcasing the efficiency of microwave irradiation in the synthesis of novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and other reactants. This method emphasizes a quick and environmentally friendly route to obtain complex pyrimidines, which could be foundational for further derivatization and application in various fields, including medicinal chemistry (Eynde et al., 2001).
Novel Pyrimidines with Anticancer Activity
Another significant application is highlighted by Kumar et al. (2015), who synthesized a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starting from 2(1H) pyridone. This process involved multiple steps, including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines. The resultant compounds were evaluated for their anticancer activity against human cancer cell lines, with several derivatives showing promising results (Kumar et al., 2015).
Synthesis of Pyrazolopyrimidines Derivatives as Anticancer Agents
Rahmouni et al. (2016) developed a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation of carboxamide with aromatic aldehydes and subsequent treatments to yield a range of derivatives. This study emphasizes the versatility of pyrimidine derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).
Antiviral Activity of Pyrimidine Derivatives
A study by Hocková et al. (2003) on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their antiviral activity, particularly against retroviruses. This research highlights the importance of specific substitutions on the pyrimidine core for achieving significant antiviral effects, offering insights into the design of new antiviral drugs (Hocková et al., 2003).
Modulation of Genotoxicity
Skolimowski et al. (2010) explored the modulation of ethoxyquin genotoxicity by free radical scavengers, including a derivative named N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC). This study provides a fundamental understanding of the role of free radicals in the genotoxicity of compounds and how specific scavengers can mitigate these effects, which is crucial for the safety evaluation of new chemical entities (Skolimowski et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Pyrimidine analogs, which this compound is a part of, have been widely studied and applied in the medical and pharmaceutical fields .
Mode of Action
It is known that pyrimidine analogs can exhibit a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Biochemical Pathways
It is known that pyrimidine analogs can have significant effects on various biological applications .
properties
IUPAC Name |
6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMVQGOTIIRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

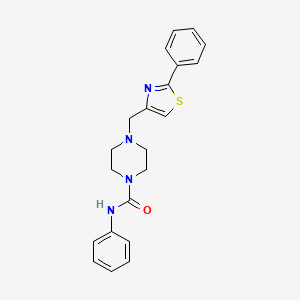
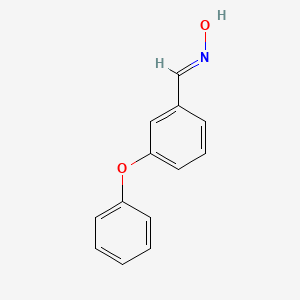
![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)
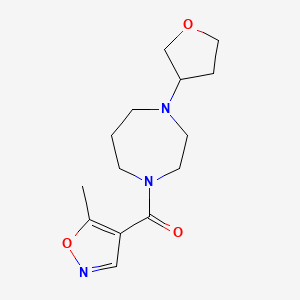
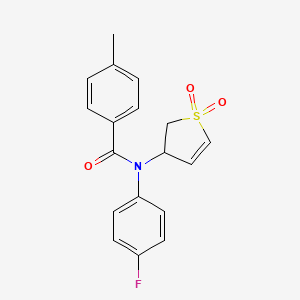
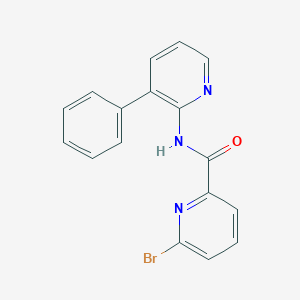
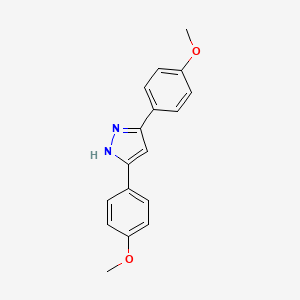
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)
